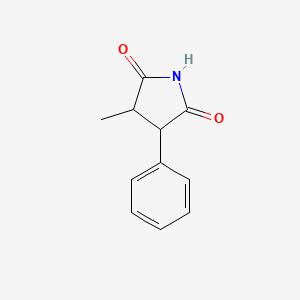

3-Methyl-4-phenyl-pyrrolidine-2,5-dione

Description

3-Methyl-4-phenyl-pyrrolidine-2,5-dione is a cyclic diketone derivative belonging to the pyrrolidine-2,5-dione family. Structurally, it features a five-membered pyrrolidine ring with ketone groups at positions 2 and 5, a methyl substituent at position 3, and a phenyl group at position 4. The diketone moiety is a critical pharmacophore in many bioactive compounds, influencing both chemical reactivity and biological interactions .

Properties

IUPAC Name |

3-methyl-4-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9(11(14)12-10(7)13)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBGXKRVJVNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with methylamine, followed by cyclization with succinic anhydride under acidic conditions . The reaction conditions often include heating and the use of solvents like toluene or acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Cancer Treatment

One of the prominent applications of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione is its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway, which is often exploited by tumors to evade immune detection. Inhibition of IDO1 can enhance T-cell proliferation and improve anti-tumor immunity. Research indicates that derivatives of pyrrolidine-2,5-dione exhibit potential as therapeutic compounds for cancer treatment by modulating immune responses and reducing tumor growth .

Anticonvulsant Activity

3-Methyl-4-phenyl-pyrrolidine-2,5-dione has also been studied for its anticonvulsant properties. Various derivatives have been synthesized and evaluated for their effectiveness in preventing seizures. In particular, studies have shown that certain Mannich bases derived from this compound exhibit significant protection against seizures induced by maximal electroshock and pentylenetetrazole models in animal studies . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing substituents enhances anticonvulsant activity .

Antimicrobial Properties

The antimicrobial potential of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione derivatives has been explored extensively due to the rising issue of antibiotic resistance. Compounds derived from this scaffold have demonstrated activity against various bacterial strains and fungi. For instance, a series of maleimide-based derivatives showed significant antibacterial and antifungal activities when tested against multiple strains using the broth microdilution method . These findings highlight the importance of developing new antimicrobial agents based on this compound to address public health challenges.

Anti-inflammatory Effects

Research has indicated that derivatives of pyrrolidine-2,5-dione possess anti-inflammatory properties as well. Studies evaluating the effects on pro-inflammatory cytokines have shown that these compounds can significantly inhibit the production of cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.

Data Summary Table

Case Studies

Several case studies have documented the pharmacological evaluations of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione derivatives:

- Anticonvulsant Case Study : A study investigated a series of Mannich bases derived from 3-Methyl-4-phenyl-pyrrolidine-2,5-dione for their anticonvulsant properties using established seizure models. The results indicated that specific modifications to the compound structure could enhance its efficacy against seizures while minimizing neurotoxicity .

- Cancer Immunotherapy Case Study : Research focused on the application of IDO1 inhibitors derived from pyrrolidine compounds demonstrated improved anti-tumor responses in preclinical models. The findings suggested that these compounds could be integrated into cancer immunotherapy regimens to enhance patient outcomes .

- Antimicrobial Development Case Study : A comprehensive evaluation of maleimide derivatives revealed promising antibacterial activity against resistant strains. This study emphasized the need for continued exploration into pyrrolidine derivatives as a source for novel antimicrobial agents in light of increasing resistance issues .

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between 3-methyl-4-phenyl-pyrrolidine-2,5-dione and related compounds:

Key Observations :

- Ring Size : Piperazine-2,5-diones (six-membered) generally exhibit greater conformational flexibility compared to pyrrolidine-2,5-diones (five-membered), which may influence binding to biological targets .

- The phenyl group in 3-methyl-4-phenyl-pyrrolidine-2,5-dione may improve lipophilicity, aiding membrane permeability.

- Synthetic Routes: Pyrrolidine-diones like those in are synthesized via Michael addition and rearrangement of 3-substituted coumarins, whereas piperazine-diones (e.g., albonoursin) are often derived from marine actinomycetes .

Pharmacological Profiles

- Antiviral Activity: Piperazine-diones such as albonoursin (IC50 = 6.8 μM) demonstrate potent inhibition of H1N1 influenza virus, likely due to interactions with viral replication machinery . The absence of direct data for 3-methyl-4-phenyl-pyrrolidine-2,5-dione necessitates extrapolation; its phenyl group may enhance target affinity via π-π stacking.

- Metabolic Stability: Curcuminoids with β-diketone motifs (e.g., THC in ) face rapid metabolism, but cyclic diketones (e.g., pyrrolidine-diones) may exhibit improved stability due to reduced conformational freedom .

Pharmacophore Analysis

- Diketone Moieties: The 2,5-dione group is essential for hydrogen bonding and metal chelation, as seen in DNMT1 inhibitors like curcuminoids . In pyrrolidine-diones, this motif may similarly enable interactions with enzymatic active sites.

- Substituent Diversity : Hydroxyl groups (e.g., in ) increase solubility but may reduce membrane penetration, whereas aromatic groups (e.g., phenyl in the target compound) balance hydrophobicity and binding specificity.

Q & A

Q. What are the established synthetic routes for 3-Methyl-4-phenyl-pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

The compound is commonly synthesized via aza-Michael addition , where maleimide derivatives react with amines in the presence of bases like TMEDA (tetramethylethylenediamine) or TMCDA (chiral cyclohexanediamine). Key parameters include:

- Catalyst selection : TMCDA enhances stereoselectivity in asymmetric syntheses.

- Temperature : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack efficiency. Yield optimization often requires iterative adjustment of these parameters using factorial design (e.g., 2^k designs) to identify critical variables .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 3-Methyl-4-phenyl-pyrrolidine-2,5-dione?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions via bond-length/angle analysis (e.g., monoclinic P2₁ space group with β ≈ 91°, as seen in analogous pyrrolidine-diones) .

- NMR : ¹H/¹³C NMR distinguishes methyl and phenyl groups (e.g., δ 1.2–1.5 ppm for methyl protons; aromatic protons at δ 7.0–7.5 ppm).

- FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N–H bends (if present) at ~1550 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry?

3-Methyl-4-phenyl-pyrrolidine-2,5-dione serves as:

- A chiral ligand in asymmetric catalysis (e.g., for enantioselective C–C bond formation).

- A building block for bioactive molecules, particularly glycosidase inhibitors and kinase modulators, due to its rigid bicyclic structure .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition-state geometries and identify steric/electronic barriers in aza-Michael additions. For example:

- Reaction path searches : Pinpoint intermediates and activation energies for regioselective phenyl group incorporation.

- Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics. Combining computational predictions with high-throughput screening reduces trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from:

- Impurity profiles : Use HPLC-MS to detect byproducts (e.g., regioisomers from competing nucleophilic attacks).

- Crystallization conditions : Polymorphism can alter stereochemical assignments; re-crystallize in multiple solvents (hexane/EtOAc vs. DCM/MeOH) for consistency .

- Catalyst batch variability : Characterize ligand purity via elemental analysis before use .

Q. What advanced statistical methods are suitable for optimizing reaction conditions?

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature, catalyst loading) and yield.

- Central Composite Design (CCD) : Efficiently explores multi-variable interactions with minimal experiments. Example application: A 3-factor CCD optimized maleimide:amine stoichiometry (1:1.2), solvent (DMF), and temperature (70°C), achieving >85% yield .

Q. How does the compound’s solid-state structure influence its reactivity in downstream applications?

- Crystal packing : Strong π-π stacking between phenyl groups (3.8–4.2 Å spacing) may reduce solubility, requiring co-solvents for further functionalization.

- Hydrogen-bond networks : Intermolecular N–H···O bonds (2.1–2.3 Å) stabilize intermediates in solid-phase synthesis .

Methodological Tables

Table 1. Key Crystallographic Parameters for 3-Methyl-4-phenyl-pyrrolidine-2,5-dione Derivatives

Table 2. Factorial Design for Synthesis Optimization (2³ Design)

| Factor | Low Level (-1) | High Level (+1) | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 50 | 80 | 70 |

| Catalyst loading (mol%) | 5 | 15 | 10 |

| Solvent polarity | THF | DMF | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.